2-(4-Amino-benzyl)-1h-benzoimidazole-5-carboxylic acid; dihydrochloride
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Overview
Description
2-(4-Amino-benzyl)-1h-benzoimidazole-5-carboxylic acid; dihydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group attached to a benzyl group, a benzoimidazole ring, and a carboxylic acid group. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-benzyl)-1h-benzoimidazole-5-carboxylic acid; dihydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-aminobenzylamine with a suitable benzoimidazole derivative under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the benzoimidazole ring. The final product is then converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-benzyl)-1h-benzoimidazole-5-carboxylic acid; dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoimidazole derivatives.
Scientific Research Applications
2-(4-Amino-benzyl)-1h-benzoimidazole-5-carboxylic acid; dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(4-Amino-benzyl)-1h-benzoimidazole-5-carboxylic acid; dihydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The benzoimidazole ring is crucial for this interaction, as it can form hydrogen bonds and hydrophobic interactions with the target enzyme.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Amino-phenyl)-1h-benzoimidazole-5-carboxylic acid
- 2-(4-Nitro-benzyl)-1h-benzoimidazole-5-carboxylic acid
- 2-(4-Methyl-benzyl)-1h-benzoimidazole-5-carboxylic acid
Uniqueness
2-(4-Amino-benzyl)-1h-benzoimidazole-5-carboxylic acid; dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[(4-aminophenyl)methyl]-3H-benzimidazole-5-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2.2ClH/c16-11-4-1-9(2-5-11)7-14-17-12-6-3-10(15(19)20)8-13(12)18-14;;/h1-6,8H,7,16H2,(H,17,18)(H,19,20);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGMLPIAHNFNKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC3=C(N2)C=C(C=C3)C(=O)O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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